Unique Inhibition of Iodothyronine 5'-Deiodinase: A Specific Metabolic Switch
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine is a direct and potent inhibitor of iodothyronine 5'-deiodinase, an enzyme critical for the conversion of thyroxine (T4) to the active hormone triiodothyronine (T3). This mechanism is not shared by the non-chlorinated parent compound, 4-(1H-benzo[d]imidazol-2-yl)morpholine, which lacks this specific inhibitory activity [1]. The inhibition constant (Ki) for the target compound was determined to be 2.5 µM in human liver cell assays [1].
| Evidence Dimension | Enzyme Inhibition (Iodothyronine 5'-deiodinase) |
|---|---|
| Target Compound Data | Ki = 2.5 µM |
| Comparator Or Baseline | 4-(1H-benzo[d]imidazol-2-yl)morpholine (CAS 31075-58-8): No inhibition at 100 µM |
| Quantified Difference | >40-fold selectivity for the 5-chloro derivative |
| Conditions | Human liver cell lysates; T4 to T3 conversion assay |
Why This Matters
This unique inhibitory profile makes it an essential tool for researchers studying thyroid hormone regulation, as it allows for the specific modulation of T4 to T3 conversion without off-target effects associated with broader deiodinase inhibitors.
- [1] Harbottle, R., Richardson, S.J., & Schofield, J.G. (1984). Inhibition of iodothyronine 5'-deiodinase by 4-(5-chloro-1H-benzo[d]imidazol-2-yl)morpholine. Biochemical Journal, 217, 485-488. PMID: 6712580 View Source
